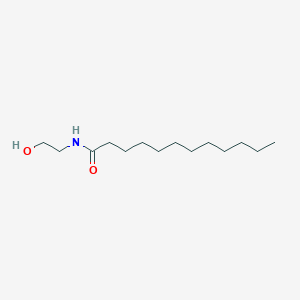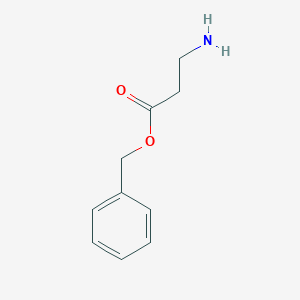
Hydrazine, 1-(2,4-dimethylphenethyl)-, sulfate (1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazine, 1-(2,4-dimethylphenethyl)-, sulfate (1:1) is a chemical compound that has been widely used in scientific research for its various properties. It is a white crystalline powder that is soluble in water and has a molecular formula of C10H16N2O4S. This compound is commonly referred to as DMPS and is used in various fields of research due to its unique chemical properties.
Mechanism Of Action
DMPS works by binding to heavy metals in the body and forming stable complexes that are excreted through urine. It has a high affinity for mercury and can effectively remove it from the body. DMPS also has antioxidant properties and can protect the body from oxidative stress caused by heavy metal toxicity.
Biochemical And Physiological Effects
DMPS has been shown to have various biochemical and physiological effects on the body. It can increase the levels of glutathione, which is an important antioxidant in the body. DMPS can also increase the excretion of heavy metals from the body, which can improve overall health and reduce the risk of heavy metal toxicity.
Advantages And Limitations For Lab Experiments
DMPS has several advantages for use in laboratory experiments. It is a highly effective chelating agent and reducing agent, making it useful in a wide range of experiments. DMPS is also relatively inexpensive and readily available, making it a popular choice for many researchers. However, DMPS has some limitations, including its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several potential future directions for research with DMPS. One area of interest is the development of new chelating agents that are more effective and less toxic than DMPS. Another area of interest is the use of DMPS in the treatment of other types of heavy metal poisoning, such as lead and cadmium. Additionally, research could focus on the use of DMPS in the prevention and treatment of oxidative stress-related diseases.
Synthesis Methods
The synthesis of DMPS is a complex process that involves the reaction of hydrazine hydrate with 2,4-dimethylphenethyl chloride. The reaction takes place in the presence of sulfuric acid and produces DMPS as a white crystalline powder. The purity and yield of the product can be improved by recrystallization and purification methods.
Scientific Research Applications
DMPS has been used in various fields of scientific research, including organic chemistry, biochemistry, and pharmacology. It is commonly used as a reducing agent in organic synthesis reactions and as a chelating agent in metal ion analysis. DMPS has also been used in the treatment of heavy metal poisoning and as a diagnostic agent for the detection of mercury and other heavy metals in the body.
properties
CAS RN |
154-99-4 |
|---|---|
Product Name |
Hydrazine, 1-(2,4-dimethylphenethyl)-, sulfate (1:1) |
Molecular Formula |
C10H18N2O4S |
Molecular Weight |
262.33 g/mol |
IUPAC Name |
2-(2,4-dimethylphenyl)ethylhydrazine;sulfuric acid |
InChI |
InChI=1S/C10H16N2.H2O4S/c1-8-3-4-10(5-6-12-11)9(2)7-8;1-5(2,3)4/h3-4,7,12H,5-6,11H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
DKBQPURAHZHGQY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)CCNN)C.OS(=O)(=O)O |
Canonical SMILES |
CC1=CC(=C(C=C1)CCNN)C.OS(=O)(=O)O |
Other CAS RN |
154-99-4 |
synonyms |
LON-41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-Phosphabicyclo[4.2.1]nonane](/img/structure/B86394.png)




![15,30-Dibromo-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(30),3,6,8,10,13,15,18,21,23,25,28-dodecaene-5,12,20,27-tetrone](/img/structure/B86406.png)





![Naphtho[1,2,3,4-ghi]perylene](/img/structure/B86413.png)
